3-Cycloheptyl-3-oxopropanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cycloheptyl-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHBJNOMNSDGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303523 | |
| Record name | β-Oxocycloheptanepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-90-6 | |
| Record name | β-Oxocycloheptanepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118431-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Oxocycloheptanepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cycloheptyl 3 Oxopropanenitrile and Its Analogues
Classic Condensation Reactions for β-Ketonitrile Scaffold Construction
The most established methods for synthesizing β-ketonitriles involve condensation reactions that bring together two key carbon fragments. These reactions have been the bedrock of organic synthesis for decades.
A primary and long-standing method for the synthesis of β-ketonitriles is the acylation of a nitrile anion with a carboxylic acid derivative, such as an ester. nih.gov In the context of 3-cycloheptyl-3-oxopropanenitrile, this involves the reaction of a cycloheptanecarboxylic acid ester with acetonitrile (B52724) in the presence of a strong base. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.
Commonly used bases for this transformation include sodium ethoxide, sodium amide, and potassium tert-butoxide (KOt-Bu). nih.gov The use of inexpensive and readily available bases like KOt-Bu in ethereal solvents has been shown to be effective for producing a variety of β-ketonitriles. nih.govnih.gov For instance, the synthesis of the analogous 3-cyclohexyl-3-oxopropanenitrile (B32226) has been achieved with a good yield using this approach. nih.gov The reaction is typically driven to completion because the resulting β-ketonitrile product is more acidic than the starting acetonitrile, leading to its deprotonation by the base. A final acidic workup is required to neutralize the enolate and yield the final product. google.com
| Ester Precursor | Base | Solvent | Yield (%) | Reference |
| Methyl Cyclohexanecarboxylate | KOt-Bu | THF | 68 | nih.gov |
| Ethyl Isobutyrate | Sodium Ethoxide | - | - | google.com |
| Ethyl Cinnamate | KOt-Bu | THF | 64 | nih.gov |
This table presents data for analogous β-ketonitrile syntheses via base-catalyzed condensation, illustrating typical conditions and yields.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically reacting a carbonyl compound with an active methylene (B1212753) compound. arkat-usa.org For the synthesis of this compound, a direct Knoevenagel condensation is not feasible. Instead, this approach involves a multi-step sequence starting from cycloheptanone.
Advanced Synthetic Strategies for Oxopropanenitrile Systems
Modern synthetic chemistry seeks to overcome the limitations of classical methods, aiming for higher efficiency, milder conditions, and greater functional group tolerance.
A significant advancement in the synthesis of β-ketonitriles is the development of transition-metal-free methods that utilize amides as the acylating agent. rsc.orgrsc.org Research has demonstrated that N-activated amides, such as N-acyl-N-tosylamides, can react directly with the lithium enolate of acetonitrile to form β-ketonitriles in good to excellent yields. rsc.org
This reaction is typically carried out at room temperature using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org The methodology shows broad substrate scope, tolerating a variety of functional groups on the amide precursor. rsc.org A key example that highlights the utility of this method is the synthesis of 3-cyclohexyl-3-oxopropanenitrile from N-phenyl-N-tosylcyclohexanecarboxamide, which proceeds in a 75% yield. rsc.org This approach avoids the use of expensive and toxic transition-metal catalysts and often proceeds under mild conditions, representing a significant improvement over older methods. rsc.org
| Amide Precursor | Base | Solvent | Yield (%) | Reference |
| N-phenyl-N-tosylcyclohexanecarboxamide | LiHMDS | Toluene | 75 | rsc.org |
| 3-Methoxy-N-phenyl-N-tosylbenzamide | LiHMDS | Toluene | 99 | rsc.org |
| N-phenyl-N-tosyloctanamide | LiHMDS | Toluene | 85 | rsc.org |
This table showcases the yields of various β-ketonitriles synthesized via the transition-metal-free reaction of activated amides with acetonitrile.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, renowned for its ability to produce alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com Its application for the direct synthesis of β-ketonitriles is not conventional, as its primary products are olefins. However, the HWE reaction can be a critical step in a multi-step pathway to access these compounds.
A conceptual pathway would involve the reaction of a phosphonate (B1237965) ylide, such as the one derived from diethyl (cyanomethyl)phosphonate, with an aldehyde. This reaction would yield an α,β-unsaturated nitrile. youtube.com This intermediate, similar to the one obtained from the Knoevenagel approach, would then require a subsequent chemical transformation, specifically the selective oxidation or hydration of the carbon-carbon double bond, to install the β-keto functionality. While the HWE reaction itself is highly reliable for generating the unsaturated backbone, the need for a follow-up step makes it an indirect route to the target molecule. wikipedia.org More advanced applications have explored HWE reactions on novel substrates like acylboranes to produce E-α,β-unsaturated β-boryl nitriles, which are versatile synthetic intermediates. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, can be applied to the synthesis of this compound. Several of the discussed methodologies possess features that align with these principles.
The transition-metal-free reaction of amides and acetonitriles is inherently greener than methods that rely on palladium or other heavy metal catalysts, which are often expensive, toxic, and require removal from the final product. rsc.org Similarly, classical condensation reactions that utilize inexpensive and low-toxicity bases like potassium tert-butoxide (KOt-Bu) are preferable to more hazardous reagents like sodium hydride. nih.govnih.gov
Furthermore, exploring solvent-free reaction conditions, as has been demonstrated for some Knoevenagel condensations, significantly reduces waste and environmental impact. arkat-usa.orgmdpi.com The use of water as a solvent, where possible, is another key aspect of green synthesis. researchgate.net By selecting pathways that avoid hazardous reagents, minimize the use of organic solvents, and eliminate the need for transition-metal catalysts, the synthesis of this compound and its analogues can be made more sustainable and economical.
Chemical Reactivity and Transformation of 3 Cycloheptyl 3 Oxopropanenitrile
Reactivity of the α-Methylene Group
Enolization and Carbanion Chemistry
The carbon atom situated between the carbonyl group and the nitrile group (the α-carbon) in β-ketonitriles is acidic. libretexts.org This is due to the electron-withdrawing nature of both adjacent functional groups, which stabilizes the resulting conjugate base. The removal of a proton from this α-carbon by a base leads to the formation of a resonance-stabilized carbanion, known as an enolate anion. libretexts.orgsiue.edu
The enolate anion of 3-Cycloheptyl-3-oxopropanenitrile can be represented by the following resonance structures, which show the delocalization of the negative charge onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. The stability of this enolate is a key factor in the chemistry of β-ketonitriles. nih.gov The equilibrium between the keto and enol forms is a fundamental characteristic of these compounds. researchgate.net The enol form is often stabilized by intramolecular hydrogen bonding. youtube.com
The process of enolization can be catalyzed by either acid or base. libretexts.orgyoutube.com In a basic medium, a base abstracts the α-proton to form the enolate, which is then protonated (usually on the oxygen) to yield the enol. youtube.com In an acidic medium, the carbonyl oxygen is first protonated, which increases the acidity of the α-proton, facilitating its removal by a weak base to form the enol directly. libretexts.org
The structure of the carbanion is typically a trivalent, sp3-hybridized species with a tetrahedral geometry. siue.edu However, the rate of inversion of this tetrahedron can be influenced by the attached substituents. siue.edu
Reactions with Electrophiles and Cyclization Opportunities
The enolate anion generated from this compound is a potent nucleophile and can react with a variety of electrophiles. This reactivity is central to the synthetic utility of β-ketonitriles. The reaction can occur at either the α-carbon or the oxygen atom, making the enolate an ambident nucleophile. libretexts.org
Reactions with Electrophiles:
Alkylation: The enolate can be alkylated at the α-carbon using alkyl halides. This reaction forms a new carbon-carbon bond and introduces an alkyl substituent at the position between the ketone and nitrile groups.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of more complex β-dicarbonyl compounds.
Aldol-type Reactions: The enolate can add to carbonyl compounds, such as aldehydes and ketones, in a crossed-aldol condensation to form β-hydroxy ketonitriles. siue.edu
Cyclization Opportunities:
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.netslideshare.net
Synthesis of Pyridines: 3-Oxoalkanenitriles can react with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) to form pyridine-3-carbonitriles. nih.govresearchgate.net They can also be converted into enaminonitriles, which then react with malononitrile (B47326) to yield 2-dialkylaminopyridines. nih.govresearchgate.net
Synthesis of Pyrans: Reactions with ethyl acetoacetate (B1235776) can lead to the formation of 2-oxopyran-3-carbonitriles. nih.govresearchgate.net
Synthesis of Quinolines: Under certain conditions, such as heating over activated zeolite, some 3-oxoalkanenitriles can undergo self-condensation reactions to form arenes, which can be precursors to quinolinones. nih.govresearchgate.net
A summary of potential cyclization reactions starting from this compound is presented in the table below.
| Starting Materials | Reagents and Conditions | Heterocyclic Product Type |
| This compound, Acetylacetone | Acetic acid, Ammonium acetate | Pyridine (B92270) |
| This compound, Dimethylformamide dimethyl acetal, Malononitrile | Sequential reaction | Pyridine |
| This compound, Ethyl acetoacetate | Base catalyst | Pyran |
| This compound | Heating over activated zeolite | Quinolinone precursor |
Multi-Component Reaction Sequences Involving this compound
Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single synthetic operation to form a final product that contains atoms from all the starting materials. nih.govwikipedia.org These reactions are highly efficient and are valuable tools in synthetic and medicinal chemistry for creating diverse libraries of complex molecules. mdpi.comsci-hub.se β-Ketonitriles, including this compound, are versatile building blocks for various MCRs. semanticscholar.org
Several named MCRs can potentially utilize this compound as a key reactant:
Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org this compound can serve as the β-dicarbonyl component in this synthesis.
Gewald Reaction: This is a multi-component reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, a β-ketonitrile, and elemental sulfur in the presence of a base. wikipedia.org
Biginelli Reaction: While the classic Biginelli reaction uses a β-ketoester, variations of this reaction can accommodate other active methylene (B1212753) compounds, including β-ketonitriles, to synthesize dihydropyrimidinones. wikipedia.org
The table below outlines some potential multi-component reactions involving this compound.
| Name of Reaction | Reactants | Product Type |
| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia/Ammonium salt | Dihydropyridine |
| Gewald Reaction | This compound, Aldehyde or Ketone, Elemental Sulfur, Base | 2-Aminothiophene |
| Biginelli-like Reaction | This compound, Aldehyde, Urea or Thiourea | Dihydropyrimidinone |
Applications of 3 Cycloheptyl 3 Oxopropanenitrile in Advanced Organic Synthesis
Role as a Key Building Block for Heterocyclic Compound Synthesis
The bifunctional nature of 3-Cycloheptyl-3-oxopropanenitrile makes it an ideal starting material for the construction of various heterocyclic rings through condensation and cyclization reactions. The presence of the cycloheptyl group can also impart unique solubility and conformational properties to the resulting heterocyclic products.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of the ketone and nitrile functionalities with various nitrogen-based nucleophiles is a cornerstone of heterocyclic synthesis. youtube.com this compound is expected to readily participate in these transformations to yield a variety of nitrogen-containing heterocycles.
One of the most common reactions is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl equivalent reacts with a hydrazine (B178648). beilstein-journals.orgyoutube.com In the case of this compound, it can react with hydrazine and its derivatives to form 3-cycloheptyl-1H-pyrazoles. These pyrazole derivatives are of significant interest in medicinal chemistry.
Similarly, reaction with hydroxylamine (B1172632) would lead to the formation of 3-cycloheptyl-isoxazoles, another important class of heterocycles. youtube.comrsc.org Furthermore, multicomponent reactions involving this compound, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) could provide access to substituted pyridines and pyridones. nih.govsciencepub.net
The Gewald reaction offers another powerful route to nitrogen-containing heterocycles. wikipedia.orgarkat-usa.orgmdpi.com This one-pot, multicomponent reaction of a ketone, a cyano-ester, and elemental sulfur in the presence of a base typically yields highly substituted 2-aminothiophenes. By analogy, reacting this compound with elemental sulfur and another active methylene (B1212753) nitrile in the presence of a base like morpholine (B109124) is expected to produce 2-amino-4-cycloheptylthiophenes.
| Reactant | Reagent(s) | Expected Heterocyclic Product |
| This compound | Hydrazine hydrate | 3-Cycloheptyl-1H-pyrazol-5-amine |
| This compound | Phenylhydrazine | 3-Cycloheptyl-1-phenyl-1H-pyrazol-5-amine |
| This compound | Hydroxylamine hydrochloride | 5-Amino-3-cycloheptylisoxazole |
| This compound, Malononitrile (B47326), Sulfur | Morpholine | 2-Amino-4-cycloheptylthiophene-3-carbonitrile |
Formation of Fused Heterocyclic Systems
The reactivity of this compound can be further exploited to construct more complex fused heterocyclic systems. For instance, the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is a classic method for the synthesis of cyclic ketones from dinitriles. wikipedia.orglscollege.ac.innumberanalytics.comchem-station.comchemeurope.com While this reaction is intramolecular, the principles of nitrile condensation are relevant.
More directly, the aminothiophene derivatives obtained from the Gewald reaction using this compound can serve as versatile intermediates for the synthesis of fused systems like thieno[2,3-d]pyrimidines. These fused heterocycles are known to exhibit a wide range of biological activities. For example, reaction of the 2-aminothiophene-3-carbonitrile (B183302) with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene (B33073) core.
| Intermediate | Reagent(s) | Expected Fused Heterocyclic Product |
| 2-Amino-4-cycloheptylthiophene-3-carbonitrile | Formamide | 4-Amino-6-cycloheptylthieno[2,3-d]pyrimidine |
| 2-Amino-4-cycloheptylthiophene-3-carboxamide | Diethyl carbonate | 6-Cycloheptylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Utilization in the Preparation of Functionalized Organic Compounds
Beyond heterocyclic synthesis, the reactive nature of this compound allows for its conversion into a variety of functionalized organic compounds. The ketone functionality can undergo reduction to a secondary alcohol, providing access to chiral β-hydroxy nitriles, which are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
The active methylene group flanked by the ketone and nitrile is also a key site for functionalization. It can be readily alkylated or acylated, providing a route to more complex acyclic and cyclic structures. For example, Knoevenagel condensation with aldehydes or ketones can yield α,β-unsaturated ketonitriles, which are themselves versatile Michael acceptors for further synthetic transformations.
Contributions to the Design and Synthesis of New Materials with Tailored Properties
The incorporation of the bulky and flexible cycloheptyl group into various molecular scaffolds can lead to materials with unique properties. For instance, the synthesis of liquid crystals often involves the use of molecules with specific shapes and polarities. The cycloheptyl group in derivatives of this compound could influence the mesomorphic properties of such materials.
Furthermore, the synthesis of polymers with tailored characteristics is another area of potential application. The functional groups in this compound and its derivatives can be used as points for polymerization. For example, the amino group in the aminothiophene derivatives could be used to form polyamides or polyimides with the cycloheptyl group as a pendant moiety, potentially affecting the polymer's thermal stability, solubility, and mechanical properties.
Development of Novel Synthetic Methodologies Leveraging its Reactivity
The unique reactivity of this compound can also be a platform for the development of new synthetic methodologies. Its potential use in multicomponent reactions (MCRs) is particularly noteworthy. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, and β-ketonitriles are excellent substrates for such reactions.
For example, a Hantzsch-like reaction involving this compound, an aldehyde, and an amino-crotonate derivative could lead to highly substituted dihydropyridines. The development of new MCRs utilizing this building block could provide rapid access to libraries of complex molecules for screening in drug discovery and materials science.
The Thorpe reaction, a base-catalyzed self-condensation of nitriles, could also be explored with this compound to potentially form dimeric structures with interesting chemical and physical properties. lscollege.ac.inchemeurope.com
Enzymatic and Biocatalytic Transformations of 3 Cycloheptyl 3 Oxopropanenitrile
Asymmetric Reduction of the Ketone Moiety via Biocatalysis
The asymmetric reduction of the ketone group in β-ketonitriles is a key transformation that yields chiral β-hydroxynitriles. While whole-cell biocatalysts like baker's yeast and certain fungi have been explored for this purpose, they often present challenges such as competing side reactions. nih.gov A notable issue is the α-ethylation of the β-ketonitrile, which can significantly lower the chemical yield of the desired hydroxylated product. nih.gov The use of isolated and recombinant carbonyl reductases (KREDs) has emerged as a superior strategy, effectively eliminating these competing reactions and leading to high yields and excellent optical purity of the chiral alcohol products. nih.govnih.gov
The stereoselective conversion of prochiral ketones to their corresponding chiral alcohols is a hallmark of biocatalytic reductions. nih.gov In the context of β-ketonitriles, carbonyl reductases have demonstrated the ability to produce hydroxylated derivatives with high enantiomeric excess (e.e.). For instance, the reduction of analogous compounds like 3-cyclopentyl-3-oxopropanenitrile (B9449) and 3-cyclohexyl-3-oxopropanenitrile (B32226) using an engineered carbonyl reductase yielded the corresponding (S)-alcohols with greater than 99% e.e. nih.gov This high degree of stereoselectivity is critical for the synthesis of pharmacologically active compounds, where a specific enantiomer is often responsible for the desired therapeutic effect. The successful application with cyclopentyl and cyclohexyl rings strongly suggests that 3-Cycloheptyl-3-oxopropanenitrile can also be stereoselectively converted to its chiral hydroxylated derivative, (S)-3-Cycloheptyl-3-hydroxypropanenitrile, with high enantiopurity using a suitable carbonyl reductase.
The substrate specificity of carbonyl reductases plays a crucial role in their application for the synthesis of a diverse range of chiral alcohols. Studies have shown that these enzymes can accept a variety of β-ketonitriles with different substituents. For example, a carbonyl reductase from Paraburkholderia hospita (PhADH) and its mutants have been shown to effectively reduce β-ketonitriles with cyclopentyl, cyclohexyl, and phenyl groups at the 3-position. nih.gov The enantioselectivity of these enzymes is a key parameter, and in the case of the wild-type PhADH, the reduction of 3-cyclopentyl-3-oxopropanenitrile resulted in the (S)-alcohol with an 85% e.e. nih.gov This indicates a clear preference for producing one enantiomer over the other, a characteristic that can be further enhanced through protein engineering. The ability of these enzymes to accommodate different ring sizes in the substrate suggests that this compound would also be a viable substrate, with the potential for high enantioselectivity.
Exploration of Carbonyl Reductase Mutants for Enhanced Stereocontrol
To improve the stereocontrol and catalytic efficiency of biocatalytic reductions, protein engineering and the exploration of enzyme mutants are powerful strategies. Rational engineering of the aforementioned PhADH led to the identification of a double mutant, H93C/A139L, which exhibited significantly enhanced enantioselectivity. nih.gov This mutant was able to increase the enantiomeric excess for the reduction of 3-cyclopentyl-3-oxopropanenitrile from 85% to over 98%. nih.gov Furthermore, this engineered enzyme also demonstrated a 6.3-fold improvement in specific activity. nih.gov When this mutant was applied to the reduction of 3-cyclohexyl-3-oxopropanenitrile, it afforded the corresponding alcohol in over 99% e.e. and a 90% yield. nih.gov These results underscore the potential of using engineered carbonyl reductases to achieve superior stereocontrol in the reduction of bulky β-ketonitriles like this compound.
Table 1: Performance of Wild-Type and Mutant Carbonyl Reductase in the Reduction of β-Ketonitriles
| Substrate | Enzyme | Enantiomeric Excess (e.e.) (%) | Yield (%) |
|---|---|---|---|
| 3-Cyclopentyl-3-oxopropanenitrile | Wild-Type PhADH | 85 | - |
| 3-Cyclopentyl-3-oxopropanenitrile | Mutant H93C/A139L | >98 | 91 |
| 3-Cyclohexyl-3-oxopropanenitrile | Mutant H93C/A139L | >99 | 90 |
| 3-Phenyl-3-oxopropanenitrile | Mutant H93C/A139L | >99 | 92 |
Data sourced from a study on the engineering of a carbonyl reductase for the scalable preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile. nih.gov
Biocatalytic Pathways in the Broader Context of Chiral Intermediate Production
The biocatalytic production of chiral β-hydroxynitriles from β-ketonitriles is a critical step in the synthesis of many pharmaceutical ingredients. nih.govnih.gov For example, (S)-3-Cyclopentyl-3-hydroxypropanenitrile is a key precursor for the synthesis of Ruxolitinib (B1666119), a Janus kinase inhibitor. nih.gov The development of efficient and scalable biocatalytic routes to such intermediates is of high industrial relevance. core.ac.uk The use of engineered enzymes, as demonstrated with the carbonyl reductase mutant H93C/A139L, allows for the production of these chiral building blocks at high substrate concentrations (e.g., 200 g/L), achieving high yields and exceptional enantiopurity. nih.gov This novel two-step enzymatic process, involving the asymmetric reduction of the ketonitrile followed by potential further transformations, presents an effective and environmentally friendly methodology for the preparation of optically pure compounds of pharmaceutical importance. nih.govnih.gov The successful application of this approach to cyclopentyl and cyclohexyl analogues strongly supports its potential for the production of chiral intermediates derived from this compound.
Theoretical and Computational Investigations of 3 Cycloheptyl 3 Oxopropanenitrile
Quantum Chemical Studies on Molecular Structure and Conformation
There are currently no publicly available quantum chemical studies that detail the molecular structure and conformational analysis of 3-Cycloheptyl-3-oxopropanenitrile. Such studies, which would typically employ methods like Density Functional Theory (DFT), are essential for understanding the molecule's three-dimensional geometry, bond lengths, bond angles, and the energetic favorability of its various conformers. The flexibility of the seven-membered cycloheptyl ring would make a thorough conformational search a key aspect of this type of investigation.
Reaction Mechanism Elucidation through Computational Chemistry
Detailed computational elucidation of reaction mechanisms involving this compound is not present in the current body of scientific literature. This includes two critical areas of investigation:
Transition State Analysis of Key Transformations
No research has been published on the transition state analysis for key chemical transformations involving this compound. This type of analysis is fundamental to understanding the kinetics and feasibility of reactions, such as its synthesis or subsequent derivatization, by identifying the high-energy transition state structures that connect reactants to products.
Energetic Profiles of Synthetic Pathways
Similarly, there are no available studies that map out the energetic profiles of synthetic pathways leading to or starting from this compound. These profiles, derived from computational chemistry, provide a step-by-step energetic landscape of a reaction, detailing the relative energies of reactants, intermediates, transition states, and products.
Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions
The scientific literature lacks any molecular modeling or docking studies investigating the interaction of this compound with enzymes. This type of computational research is crucial for drug discovery and development, as it predicts the binding affinity and mode of interaction between a small molecule and a biological target. While general methodologies for such studies are well-established, they have not been specifically applied to this compound.
Predictive Algorithms for Reactivity and Selectivity in Novel Transformations
There is no evidence of the application of predictive algorithms to forecast the reactivity and selectivity of this compound in novel chemical transformations. These modern computational tools leverage machine learning and large datasets to predict how a molecule will behave in various reaction conditions, but their use in the context of this specific compound has not been documented.
Future Research Directions and Emerging Trends for 3 Cycloheptyl 3 Oxopropanenitrile
Development of Novel Catalytic Systems for its Synthesis and Transformation
The synthesis of β-ketonitriles, and by extension 3-Cycloheptyl-3-oxopropanenitrile, is a cornerstone for its future utility. Research will likely focus on developing more efficient and selective catalytic systems.
For Synthesis:
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have emerged as a powerful, metal-free method for synthesizing β-ketonitriles. organic-chemistry.orgacs.org This approach allows for the coupling of aldehydes and other reagents under mild conditions, offering a broad substrate scope and high functional group tolerance. Future work could adapt these methods for the large-scale, cost-effective production of this compound.
Palladium-Catalyzed Reactions: Palladium catalysts have been successfully used for the synthesis of β-ketonitriles through the addition of organoboron reagents to dinitriles. acs.orgorganic-chemistry.orgscispace.com This method is noted for its high selectivity and tolerance of various functional groups. Further research could optimize this for cycloalkyl-containing nitriles.
Economical and Green Catalysts: The use of inexpensive and environmentally friendly reagents like potassium tert-butoxide (KOt-Bu) is gaining traction. nih.govnih.gov Research into optimizing these reactions, perhaps with catalytic additives like isopropanol, could provide a sustainable pathway to this compound. nih.gov
For Transformation:
Asymmetric Organocatalysis: Chiral organocatalysts can be employed in reactions with β-ketonitriles to produce enantiomerically enriched products, such as spiro[4H-pyran-oxindole] derivatives. rsc.org This opens the door to creating stereochemically complex molecules from this compound for applications in medicinal chemistry.
Iridium and Other Transition Metal Catalysis: Iridium catalysts have been shown to facilitate cascade annulation reactions of β-ketonitriles to form complex polycyclic structures. rsc.org The development of new transition-metal catalytic systems will be crucial for unlocking novel transformations of the cycloheptyl-containing scaffold.
Exploration of Unconventional Reaction Media and Sustainable Methodologies
The push for "green chemistry" is a significant driver in modern synthetic chemistry. vapourtec.com Future research on this compound will undoubtedly incorporate sustainable practices.
Solvent-Free and Microwave-Assisted Reactions: Performing reactions under solvent-free conditions or with the aid of microwave irradiation can lead to shorter reaction times, higher yields, and reduced waste. rsc.orgutsa.edu These techniques are applicable to the synthesis of various heterocyclic compounds from β-ketonitriles and could be adapted for this compound. rsc.orgutsa.edu
Electrochemical Synthesis: Electrochemical methods offer a metal- and oxidant-free approach to synthesizing β-ketonitriles. researchgate.net This sustainable technique, which can utilize readily available starting materials, is a promising area for future investigation.
Sustainable Solvents: The use of more environmentally benign solvents is a key aspect of green chemistry. researchgate.net Research into the use of such solvents for the synthesis and transformation of this compound will be a priority.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced control, safety, and scalability. vapourtec.comamt.uknoelresearchgroup.com
Continuous Production: Flow reactors enable the continuous production of chemical compounds, which can be particularly advantageous for optimizing reaction conditions and for large-scale manufacturing. amt.uk Integrating the synthesis of this compound into a flow process could lead to more efficient and safer production.
Automated High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions and catalysts for the synthesis and subsequent derivatization of this compound. vapourtec.com This can accelerate the discovery of new reactions and the optimization of existing ones.
Telescoped Reaction Sequences: Flow chemistry allows for "telescoped" reaction sequences where the product of one reaction is immediately used as the substrate for the next, without intermediate purification steps. mdpi.com This approach could be used to build complex molecules from this compound in a highly efficient manner.
Expanding its Utility in Complex Molecule Construction Beyond Current Applications
The true potential of this compound lies in its use as a building block for more complex and valuable molecules. rsc.orgresearchgate.net
Synthesis of Heterocyclic Scaffolds: β-Ketonitriles are well-established precursors to a wide variety of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, quinolines, and chromenes. rsc.orgnih.gov Future research will undoubtedly explore the conversion of this compound into novel cycloheptyl-substituted heterocycles, which could have interesting biological properties.
Medicinal Chemistry Applications: Heterocyclic compounds are a cornerstone of medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov The cycloheptyl group can influence a molecule's lipophilicity and binding to biological targets. Therefore, derivatives of this compound could be synthesized and screened for a range of therapeutic activities. nih.gov For example, β-ketonitriles are intermediates in the synthesis of diaminopyrimidines, which have shown potential as antiparasitic drugs. utsa.edu
Construction of Fused and Spirocyclic Systems: The reactivity of the β-ketonitrile moiety allows for its participation in cascade and multicomponent reactions to form intricate fused and spirocyclic ring systems. rsc.orgnih.gov These complex architectures are of great interest in drug discovery and materials science. For instance, the reaction of β-ketonitriles with indolyl-substituted precursors can lead to new β-carboline derivatives. nuph.edu.ua
Q & A
Q. What are the common synthetic routes for preparing 3-Cycloheptyl-3-oxopropanenitrile, and how do reaction conditions influence yield?
The synthesis of this compound can be inferred from methods used for structurally similar compounds. For example:
- Knoevenagel condensation : Reacting cycloheptanecarboxaldehyde with malononitrile in the presence of a base (e.g., sodium ethoxide) under reflux conditions. This method is effective for introducing nitrile and ketone groups .
- Blaise reaction : Zinc-mediated condensation with ethyl bromoacetate to form intermediates, followed by dehydration. This approach is useful for generating α,β-unsaturated nitriles .
- Cyanoacetylation : Using mixed anhydrides (e.g., acetic anhydride with cyanoacetic acid) and catalysts like Mg(ClO₄)₂·2H₂O to functionalize the cycloheptyl group .
Key variables : Temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst choice significantly impact reaction efficiency. For instance, higher temperatures (>80°C) may accelerate side reactions like cyclization .
Q. How does the cycloheptyl substituent influence the compound’s physical and chemical properties?
The cycloheptyl group introduces distinct steric and electronic effects:
- Steric hindrance : The seven-membered ring increases molecular bulk, reducing reactivity in nucleophilic additions compared to smaller substituents (e.g., cyclopropyl) .
- Electronic effects : The electron-donating nature of the cycloheptyl group stabilizes the carbonyl group, altering its electrophilicity. This can be quantified via IR spectroscopy (C=O stretching frequency shifts) .
- Solubility : The hydrophobic cycloheptyl group decreases aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the cycloheptyl protons (δ 1.2–2.1 ppm) and carbonyl carbon (δ 200–210 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals in the aliphatic region .
- IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. High-resolution MS validates molecular weight (theoretical: 191.25 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of this compound with biological targets?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases. Validate via competitive binding assays .
- Kinetic studies : Monitor time-dependent changes in enzyme activity (e.g., spectrophotometric assays) under varying concentrations of the compound. Compare IC₅₀ values with structurally similar nitriles .
- Structural analysis : Co-crystallize the compound with target proteins (e.g., X-ray crystallography) to map binding pockets and hydrogen-bonding interactions .
Q. How should contradictions in stability data (e.g., degradation under varying pH/temperature) be resolved?
- Controlled stability studies : Incubate the compound at pH 2–12 (37°C) and analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the nitrile to an amide .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify thermal degradation pathways .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate stability with environmental factors. Replicate experiments under inert atmospheres to exclude oxidation artifacts .
Q. What challenges arise in synthesizing derivatives of this compound with enhanced bioactivity?
- Steric limitations : The bulky cycloheptyl group hinders functionalization at the α-position. Solutions include using bulky catalysts (e.g., Grubbs catalyst) for ring-opening metathesis .
- Regioselectivity : Nitrile groups may direct electrophilic attacks unpredictably. Computational tools (e.g., DFT calculations) predict reactive sites for modification .
- Bioactivity optimization : Screen derivatives against target assays (e.g., antimicrobial or anticancer) and use SAR models to prioritize candidates. For example, introducing electron-withdrawing groups (e.g., -NO₂) may enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
